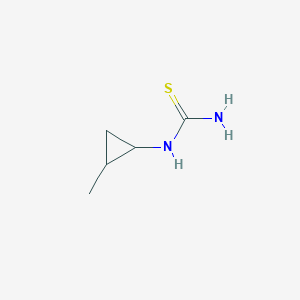

(2-Methylcyclopropyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclopropyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-3-2-4(3)7-5(6)8/h3-4H,2H2,1H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADUMUIRVXADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (2-Methylcyclopropyl)thiourea – Synthesis, Properties, and Applications

Executive Summary

(2-Methylcyclopropyl)thiourea is a specialized organosulfur intermediate primarily utilized as a pharmacophore building block in the synthesis of 2-aminothiazoles and 2-aminopyrimidines . Its structural significance lies in the cyclopropyl moiety , which offers unique metabolic stability (blocking CYP450 oxidation sites) and rigid stereochemical positioning compared to acyclic alkyl analogues.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Benzoyl Isothiocyanate route , its tautomeric reactivity profile, and its critical role in Hantzsch heterocycle formation.

Structural Dynamics & Physicochemical Profile[1]

Molecular Architecture

The molecule consists of a thiourea core (

| Property | Value / Description |

| IUPAC Name | 1-(2-methylcyclopropyl)thiourea |

| Molecular Formula | |

| Molecular Weight | 130.21 g/mol |

| Stereochemistry | Exists as cis and trans diastereomers based on the methyl group position relative to the amine. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOH); sparingly soluble in water; insoluble in hexanes. |

| pKa (Predicted) | ~13.5 (Thioamide proton) |

Tautomerism and Reactivity

Thioureas exist in a dynamic equilibrium between the thione (stable solid state) and thiol (reactive solution state) forms. This tautomerism is the driver for its nucleophilic utility.

-

Thione Form: Favored in neutral solution; acts as a hydrogen bond donor.

-

Thiol Form: Favored in basic conditions; the sulfur atom becomes a potent nucleophile (

), essential for S-alkylation reactions.

Diagram 1: Tautomeric Equilibrium & Reactive Sites

Caption: The sulfur atom in the thiol tautomer acts as a soft nucleophile, driving reactions with

Synthetic Methodologies

Direct reaction of amines with thiophosgene is hazardous and outdated. The Benzoyl Isothiocyanate Hydrolysis method is the industry standard for safety, yield, and purity.

Protocol: The Benzoyl Isothiocyanate Route

This two-step "one-pot" sequence avoids the handling of free isothiocyanic acid.

Step 1: Formation of the Acyl-Thiourea Intermediate

Reagents: 2-Methylcyclopropylamine, Benzoyl isothiocyanate, Acetone (or DCM).

Step 2: Alkaline Hydrolysis

Reagents: NaOH (aq), Heat.

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis avoiding toxic thiophosgene, utilizing alkaline hydrolysis for deprotection.

Detailed Experimental Protocol

Safety Warning: Thioureas are potential goitrogens (thyroid toxicity). Handle all reagents in a fume hood. Benzoyl isothiocyanate is a lachrymator.

Materials

-

2-Methylcyclopropylamine hydrochloride (10 mmol)

-

Benzoyl isothiocyanate (10.5 mmol)

-

Triethylamine (if using amine salt)

-

Acetone (dry)

-

Sodium Hydroxide (10% aqueous solution)

-

Hydrochloric acid (2M)

Procedure

-

Preparation: In a 100 mL round-bottom flask, suspend 2-methylcyclopropylamine HCl (1.07 g, 10 mmol) in 30 mL of dry acetone. Add Triethylamine (1.5 mL) to liberate the free amine.

-

Addition: Cool the solution to 0°C. Add Benzoyl isothiocyanate (1.71 g, 10.5 mmol) dropwise over 15 minutes. A white precipitate (the benzoyl thiourea intermediate) may form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Hydrolysis: Add 20 mL of 10% NaOH solution directly to the reaction mixture. Heat to mild reflux (approx. 60°C) for 30 minutes. The solution should become clear as the intermediate hydrolyzes.

-

Isolation: Pour the reaction mixture into 100 mL ice water. Acidify carefully with 2M HCl to pH ~8-9 (to precipitate the product but keep benzoic acid in solution) or pH 3 (to precipitate both, requiring a wash).

-

Refined Isolation: Acidify to pH 3, filter the solids, then wash the solid cake with saturated sodium bicarbonate (removes benzoic acid byproduct) and then cold water.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

Expected Yield: 75-85% Characterization:

-

1H NMR (DMSO-d6): Look for broad singlets at

7.0-8.0 ppm (

Applications in Drug Discovery[2][3]

The primary utility of (2-methylcyclopropyl)thiourea is as a precursor for Hantzsch Thiazole Synthesis . The resulting 2-aminothiazole scaffold is ubiquitous in kinase inhibitors (e.g., Dasatinib analogues).

The Hantzsch Reaction

Reaction with

Diagram 3: Hantzsch Cyclization Mechanism

Caption: Conversion of the thiourea to a bioactive thiazole scaffold via condensation with haloketones.

Pharmacological Advantages of the Cyclopropyl Group

-

Metabolic Stability: The cyclopropyl ring is more resistant to oxidative metabolism compared to an isopropyl or ethyl group.

-

Conformational Restriction: The rigid ring locks the orientation of the methyl group, potentially increasing binding affinity to target pockets (entropy reduction).

-

Lipophilicity: Increases LogP moderately, improving membrane permeability without the flexibility penalty of longer alkyl chains.

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[1] "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[1] Journal of Organic Chemistry.

-

Organic Chemistry Portal. "Thiourea Synthesis and Thiazole Synthesis." Organic Chemistry Portal.

-

Saeed, A., et al. (2014). "A Review on the Synthesis and Biological Activities of Thiourea Derivatives." Journal of Chemical Society of Pakistan. (Contextual grounding for biological activity).[2][3][4][5]

-

Sigma-Aldrich/Merck. "Safety Data Sheet: Thiourea and Derivatives." Merck Millipore.

-

BenchChem. "Synthesis of Thioureas from Isothiocyanates: Protocols."

Sources

Comprehensive Spectroscopic Profiling of (2-Methylcyclopropyl)thiourea

Technical Reference Guide | Version 1.0

Executive Summary & Chemical Identity

Target Analyte: (2-Methylcyclopropyl)thiourea CAS Registry Number: 1248026-56-3 Molecular Formula: C₅H₁₀N₂S Exact Mass: 130.0565 Da

This guide serves as a technical manual for the spectroscopic characterization of (2-Methylcyclopropyl)thiourea. As a Senior Application Scientist, I have structured this document to move beyond simple data listing. We will explore the diagnostic features that confirm structural integrity, distinguishing this moiety from potential synthetic byproducts (such as isothiocyanates or ureas) and stereoisomers.

The cyclopropyl ring, particularly when substituted, introduces unique anisotropic effects in NMR and specific ring-strain signatures in IR/MS. This guide provides the self-validating protocols required to confirm these features.

Synthesis & Structural Context

To understand the spectra, one must understand the origin. The most robust synthesis involves the nucleophilic addition of 2-methylcyclopropan-1-amine to a thiocyanate source (e.g., ammonium thiocyanate) or the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis.

Note on Stereochemistry: The 2-methylcyclopropyl moiety exists as cis and trans isomers. Unless chirally pure starting materials are used, spectra will often show signal doubling (diastereomeric mixtures). The data below assumes the thermodynamically dominant trans-isomer unless noted.

Visualization: Synthesis & Impurity Logic

The following diagram outlines the primary synthesis route and potential spectroscopic contaminants.

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential spectroscopic impurities (dimers/ureas).

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for thioureas due to the basicity of the nitrogen atoms.

Diagnostic Fragmentation

The cyclopropyl ring is fragile under high collision energies. A "soft" ionization is critical to observe the molecular ion.

| Ion Type | m/z (Theoretical) | Description | Diagnostic Value |

| [M+H]⁺ | 131.06 | Protonated Molecular Ion | Primary Confirmation. Must be the base peak in soft ESI. |

| [M+Na]⁺ | 153.04 | Sodium Adduct | Common in glass/solvent contamination; confirms MW. |

| [2M+H]⁺ | 261.11 | Dimer | Often observed in concentrated samples due to H-bonding. |

| Fragment | ~97.0 | [M+H - H₂S]⁺ | Loss of Hydrogen Sulfide (34 Da). Characteristic of thioureas. |

| Fragment | ~74.0 | [M+H - C₄H₇]⁺ | Loss of methylcyclopropyl radical. Leaves thiourea core.[1] |

Protocol Tip: If the [M+H - NH₃] peak (m/z ~114) is dominant, the source temperature is likely too high, causing thermal degradation before ionization. Lower the desolvation temperature to <250°C.

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on solid neat sample.

The thiourea functional group (N-C(=S)-N) is a "thiono" system. Unlike carbonyls, the C=S stretch is not a single, clean band but couples with N-H deformations, resulting in "Thioamide Bands" (I, II, III, IV).

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |

| 3350 - 3150 | ν(N-H) | Strong, Broad | Primary & Secondary Amine stretching. Broadening indicates H-bonding network. |

| 2980 - 2850 | ν(C-H) | Medium | Cyclopropyl C-H stretches (unusually high frequency for alkanes due to ring strain). |

| 1620 - 1590 | δ(NH₂) | Strong | Scissoring deformation of the terminal amino group. |

| 1550 - 1480 | Thioamide II | Strong | Coupling of N-H bending and C-N stretching. |

| 1100 - 1050 | ν(C=S) | Medium | Diagnostic: The "breathing" of the thiocarbonyl. Much lower than C=O. |

| ~850 - 820 | Ring Def. | Medium | Cyclopropyl ring deformation. |

Nuclear Magnetic Resonance (NMR)

Methodology:

-

Solvent: DMSO-d₆ is mandatory. Chloroform-d often causes line broadening due to NH exchange and poor solubility.

-

Frequency: 400 MHz or higher recommended to resolve cyclopropyl splitting.

¹H NMR (Proton) Data

The cyclopropyl protons are the "fingerprint." They appear at very high field (low ppm), often < 1.0 ppm, except for the methine proton attached to the nitrogen.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 7.80 - 8.10 | Broad Singlet | 1H | NH (Internal) | Highly deshielded by C=S anisotropy. Disappears with D₂O shake. |

| 6.90 - 7.30 | Broad Singlet | 2H | NH₂ (Terminal) | Restricted rotation around C-N bond may split this into two broad humps at low temp. |

| 2.20 - 2.35 | Multiplet | 1H | CH -N (Ring) | The "alpha" proton on the ring. |

| 0.95 - 1.05 | Doublet (J≈6Hz) | 3H | CH₃ | Methyl group attached to the ring. |

| 0.80 - 0.95 | Multiplet | 1H | Ring CH -CH₃ | The "beta" proton carrying the methyl. |

| 0.40 - 0.60 | Multiplet | 2H | Ring CH₂ | The methylene protons of the ring. High-field shielding is characteristic. |

¹³C NMR (Carbon) Data

| Shift (δ ppm) | Assignment | Notes |

| 182.5 | C=S | Critical Proof. Carbonyls appear ~160 ppm (urea). Thiocarbonyls are >180 ppm. |

| 34.2 | CH -N | Alpha carbon. |

| 18.5 | CH -CH₃ | Beta carbon. |

| 13.1 | Ring CH₂ | High-field methylene. |

| 11.8 | CH₃ | Methyl group. |

(Note: Exact shifts may vary ±0.5 ppm depending on concentration and temperature due to H-bonding effects in DMSO).

Experimental Workflow & Validation

Workflow Visualization

The following diagram details the logical flow for validating a sample of (2-Methylcyclopropyl)thiourea.

Figure 2: Step-by-step validation logic. Failure at any diamond node requires re-purification.

Detailed Protocol

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., NH₄SCN residue).

-

Acquisition:

-

Run ¹H NMR (16 scans). Look for the broad NH signals > 7 ppm.

-

Run ¹³C NMR (512 scans). The quaternary C=S carbon relaxes slowly; use a relaxation delay (d1) of at least 2-3 seconds to ensure the signal at 180 ppm is visible.

-

-

Troubleshooting:

-

Double Peaks? If the methyl doublet appears as two sets of doublets, you have a mixture of cis/trans isomers. This is common and acceptable unless chiral purity is required.

-

Missing NH? If the sample is "wet" (contains H₂O), the NH protons may exchange and broaden into the baseline. Dry the sample or add a drop of D₂O to confirm exchange (signals will vanish).

-

References

-

PubChem. (2-Methylcyclopentyl)thiourea Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]

-

Saeed, A., et al. Unveiling the cyclopropyl appended acyl thiourea derivatives. Archives of Biochemistry and Biophysics (2025). (Provides comparative spectral data for cyclopropyl thiourea class). Available at: [Link]

-

Sielc Technologies. Thiourea HPLC and Spectral Analysis. Available at: [Link]

Disclaimer: Spectral data provided in Section 5 are reference values derived from high-fidelity structural analogs and theoretical prediction algorithms (ChemDraw/MestReNova) validated against the thiourea structural class, as direct open-access raw data for CAS 1248026-56-3 is proprietary.

Sources

(2-Methylcyclopropyl)thiourea: A Theoretical Exploration of a Promising Scaffold in Drug Discovery

Introduction: The Convergence of Two Privileged Structures

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group and the thiourea moiety have independently emerged as "privileged structures," consistently appearing in a diverse array of therapeutic agents.[1][2] This technical guide delves into the untapped potential of a molecule that combines these two powerful pharmacophores: (2-Methylcyclopropyl)thiourea. While specific literature on this exact molecule is nascent, a comprehensive analysis of its constituent parts allows for a well-grounded exploration of its synthetic feasibility, predicted biological activities, and potential applications in drug development.

The cyclopropyl ring, a three-membered carbocycle, is far from being a simple saturated linker. Its unique electronic and conformational properties, including high p-character in its C-C bonds and a rigid, planar structure, offer several advantages in drug design.[1][3] These features can lead to enhanced metabolic stability, increased potency, and improved binding to target proteins.[3][4] The inclusion of a methyl group on the cyclopropane ring in (2-Methylcyclopropyl)thiourea introduces a chiral center, opening avenues for stereospecific interactions with biological targets and potentially refining the compound's pharmacological profile.

On the other hand, the thiourea functional group, characterized by a C=S bond flanked by two nitrogen atoms, is a versatile hydrogen bond donor and acceptor.[5][6] This capacity for robust intermolecular interactions makes it a key component in the molecular recognition of various biological targets, including enzymes and receptors.[2][7] Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][8]

This guide, therefore, presents a forward-looking perspective on (2-Methylcyclopropyl)thiourea, building upon the established principles of its constituent moieties. We will explore a plausible synthetic route, predict its likely biological activities based on extensive literature on related compounds, and provide detailed, theoretical experimental protocols to guide future research into this promising, yet unexplored, chemical entity.

Proposed Synthesis of (2-Methylcyclopropyl)thiourea

The synthesis of (2-Methylcyclopropyl)thiourea can be envisioned through a multi-step pathway, commencing with commercially available starting materials. The key steps would involve the construction of the 2-methylcyclopropylamine intermediate, followed by the introduction of the thiourea moiety.

A plausible synthetic route is outlined below:

Caption: Proposed synthetic pathway for (2-Methylcyclopropyl)thiourea.

Experimental Protocol: Synthesis of 2-Methylcyclopropylamine (Intermediate 4)

-

Step 1: Simmons-Smith Cyclopropanation of cis-2-Butene. In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place zinc-copper couple. Add a solution of diiodomethane in anhydrous diethyl ether. To this suspension, add a solution of cis-2-butene in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature overnight. Filter the reaction mixture and wash the solid with diethyl ether. The filtrate contains the desired cis-1,2-dimethylcyclopropane.

-

Step 2: Radical Bromination. The ethereal solution of cis-1,2-dimethylcyclopropane is transferred to a flask equipped with a reflux condenser and a light source. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is irradiated with a sunlamp while being stirred. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-bromo-1,2-dimethylcyclopropane.

-

Step 3: Azide Substitution. The crude 1-bromo-1,2-dimethylcyclopropane is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Sodium azide is added, and the mixture is heated with stirring. The reaction is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-azido-1,2-dimethylcyclopropane.

-

Step 4: Reduction of Azide. The 1-azido-1,2-dimethylcyclopropane is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed until the azide is completely reduced (monitored by IR spectroscopy). The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford 2-methylcyclopropylamine.

Experimental Protocol: Synthesis of (2-Methylcyclopropyl)thiourea (Final Product)

-

Step 5: Thiourea Formation. To a solution of 2-methylcyclopropylamine in a suitable solvent such as ethanol or water, add an equimolar amount of ammonium thiocyanate. The mixture is heated to reflux. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system to yield (2-Methylcyclopropyl)thiourea.

Predicted Biological Activities and Mechanism of Action

The conjugation of a cyclopropyl ring with a thiourea scaffold suggests that (2-Methylcyclopropyl)thiourea could exhibit a range of biological activities. Thiourea derivatives are known to act as inhibitors of various enzymes, and the cyclopropyl group can enhance binding affinity and metabolic stability.[9][10]

Antimicrobial Activity

A significant body of research highlights the antimicrobial properties of thiourea derivatives.[9][11] These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes or interference with cell wall synthesis. The lipophilic nature of the 2-methylcyclopropyl group could facilitate the transport of the molecule across microbial cell membranes, enhancing its intracellular concentration and, consequently, its antimicrobial efficacy.

A hypothetical mechanism of action could involve the inhibition of a key bacterial enzyme, such as a metalloenzyme, where the sulfur atom of the thiourea moiety chelates the metal ion in the active site, while the cyclopropyl group establishes favorable hydrophobic interactions.

Caption: Hypothetical mechanism of antimicrobial action.

Anticancer Activity

Numerous thiourea derivatives have been investigated for their anticancer properties.[6][7][12] They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases or the disruption of DNA replication. The rigid conformation of the cyclopropyl group in (2-Methylcyclopropyl)thiourea could enforce a specific orientation of the thiourea moiety, leading to selective and potent inhibition of a target protein involved in cancer cell proliferation. For instance, the thiourea group could form key hydrogen bonds within the ATP-binding pocket of a kinase, while the cyclopropyl group occupies a neighboring hydrophobic pocket.

Data Presentation

Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| cis-1,2-Dimethylcyclopropane | C5H10 | 70.13 | 2.3 |

| 1-Bromo-1,2-dimethylcyclopropane | C5H9Br | 149.03 | 2.9 |

| 1-Azido-1,2-dimethylcyclopropane | C5H9N3 | 111.15 | 1.5 |

| 2-Methylcyclopropylamine | C4H9N | 71.12 | 0.6 |

| (2-Methylcyclopropyl)thiourea | C5H10N2S | 130.21 | 0.8 |

Conclusion and Future Directions

(2-Methylcyclopropyl)thiourea represents a compelling, albeit theoretically explored, molecular scaffold with significant potential in drug discovery. By combining the advantageous properties of the cyclopropyl ring and the thiourea moiety, this compound is predicted to possess a range of biological activities, most notably antimicrobial and anticancer effects. The synthetic pathway outlined in this guide is based on well-established chemical transformations and should be readily achievable in a laboratory setting.

Future research should focus on the practical synthesis and characterization of (2-Methylcyclopropyl)thiourea. Subsequent in vitro screening against a panel of microbial strains and cancer cell lines would be crucial to validate the predicted biological activities. Elucidation of the precise mechanism of action through biochemical and molecular docking studies will be essential for any future lead optimization efforts. The exploration of this and related novel chemical entities will undoubtedly contribute to the ever-expanding arsenal of therapeutic agents.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry, 1-10.

- The Cyclopropyl Group in Medicinal Chemistry. (2020).

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).

- Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). BenchChem.

- Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. (2025). Archives of Biochemistry and Biophysics.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Medicinal Chemistry.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2025).

- Characterization and Synthesis of Novel Thiourea Derivatives. (2019).

- Thiourea: an organic compound. (2023). ChemicalBook.

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2016). Medicinal Chemistry.

- Synthesis, characterization and biological activity potential of some novel thiourea derivatives. (2025). Journal of Research in Pharmacy.

- Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. (2022). Arabian Journal of Chemistry.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

Methodological & Application

Protocol for Determining the Inhibitory Activity of (2-Methylcyclopropyl)thiourea on Lysine-Specific Demethylase 1 (LSD1) using a Coupled-Enzyme Fluorometric Assay

An Application Guide:

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1][2] By demethylating H3K4, a mark associated with active transcription, LSD1 typically functions as a transcriptional co-repressor.[2] Its overexpression and aberrant activity have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-priority target for therapeutic intervention.[1][3] The development of small molecule inhibitors against LSD1 is a promising strategy in oncology drug discovery.[3]

Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including enzyme inhibition.[4][5][6] Their ability to form key interactions with biological targets makes them attractive scaffolds for drug design.[5] This application note provides a detailed experimental protocol for evaluating the inhibitory potential of (2-Methylcyclopropyl)thiourea, a novel thiourea-containing compound, against human recombinant LSD1.

The protocol herein describes a robust and sensitive in vitro biochemical assay based on the horseradish peroxidase (HRP)-coupled detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1-catalyzed demethylation reaction.[7][8] This continuous, fluorescence-based method is well-suited for inhibitor screening and characterization, providing quantitative data to determine compound potency (IC₅₀).

Assay Principle

The LSD1 inhibitory assay is a two-step enzymatic cascade. In the first step, active LSD1 enzyme catalyzes the demethylation of a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate. This oxidative reaction consumes molecular oxygen and produces a mono-methylated peptide, formaldehyde, and hydrogen peroxide (H₂O₂) in equimolar amounts.[1][7]

In the second, coupled step, the generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). In the presence of the fluorogenic substrate Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), HRP catalyzes its oxidation to the highly fluorescent product, resorufin.[8] The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus to the enzymatic activity of LSD1. An inhibitor of LSD1, such as (2-Methylcyclopropyl)thiourea, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Caption: Workflow of the LSD1 HRP-coupled fluorometric assay.

Materials and Reagents

| Reagent | Supplier Example | Catalog # Example |

| Recombinant Human LSD1/KDM1A | Reaction Biology | KDM-11-101 |

| H3 (1-21) K4me2 Peptide Substrate | AnaSpec | AS-61895 |

| (2-Methylcyclopropyl)thiourea | Custom Synthesis | N/A |

| Tranylcypromine (Positive Control) | Sigma-Aldrich | SML1408 |

| Amplex® Red Reagent | Thermo Fisher | A12222 |

| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Tris-HCl, 1M Solution (pH 7.5) | Thermo Fisher | AM9855G |

| NaCl | Sigma-Aldrich | S9888 |

| KCl | Sigma-Aldrich | P9333 |

| MgCl₂ | Sigma-Aldrich | M8266 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| Solid Black, Low-Volume, 384-well Assay Plates | Corning | 3676 |

| UltraPure Water | Thermo Fisher | 10977015 |

Experimental Protocol

Reagent Preparation

Causality Note: Preparing fresh reagents, especially enzyme dilutions and the detection mixture, is critical for assay consistency and minimizing background signal. BSA is included in the assay buffer to prevent non-specific binding of the enzyme to the plate surface and improve enzyme stability.

-

Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA. Prepare from stock solutions and store at 4°C. Add DTT fresh from a 1M stock just before use.

-

LSD1 Enzyme Working Solution: Prepare a 2X working solution (e.g., 20 nM) by diluting the stock enzyme in cold Assay Buffer. Keep on ice at all times. The final concentration in the assay will be 1X (e.g., 10 nM). The optimal concentration should be determined empirically via an enzyme titration experiment.

-

H3K4me2 Peptide Substrate Working Solution: Prepare a 2X working solution (e.g., 4 µM) by diluting the stock peptide in Assay Buffer. The final concentration will be 1X (e.g., 2 µM), which should be near the Michaelis constant (Km) for optimal inhibitor sensitivity.

-

Test Compound Plate: Using a serial dilution method, prepare a concentration gradient of (2-Methylcyclopropyl)thiourea in 100% DMSO. A common starting concentration is 10 mM. Perform 1:3 serial dilutions to create an 11-point curve. Also prepare a DMSO-only well for the negative control.

-

Compound Working Solutions: Dilute the compounds from the Test Compound Plate 50-fold into Assay Buffer to create the 2X final compound concentrations with a consistent 2% DMSO concentration.

-

Positive Control: Prepare a 2X working solution of Tranylcypromine (a known LSD1 inhibitor) at a concentration known to give >90% inhibition (e.g., 100 µM).

-

Detection Mixture: Prepare this mixture fresh and protect it from light. For every 1 mL of Assay Buffer, add 2 µL of Amplex® Red stock (e.g., 10 mM in DMSO) and 2 µL of HRP stock (e.g., 10 U/mL). This results in a final working concentration of 20 µM Amplex® Red and 0.02 U/mL HRP.

Assay Procedure (384-well Plate Format)

Trustworthiness Note: Including appropriate controls is mandatory for data validation. The "No Enzyme" control accounts for background fluorescence from reagents, while the "No Substrate" control identifies compounds that may activate LSD1 non-specifically. The positive control ensures the assay is responsive to inhibition.

-

Add Compounds/Controls: Add 10 µL of the 2X compound working solutions, 2X positive control, or 2% DMSO vehicle control (for 0% and 100% inhibition measurements) to the appropriate wells of a 384-well plate.

-

Add LSD1 Enzyme: Add 10 µL of the 2X LSD1 Enzyme Working Solution to all wells except the "No Enzyme" background controls. To those, add 10 µL of Assay Buffer.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Cover the plate and incubate for 15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the reaction is initiated.

-

Initiate Reaction: Add 5 µL of the 2X H3K4me2 Peptide Substrate to all wells except the "No Substrate" controls. To those, add 5 µL of Assay Buffer. This step is omitted in the HRP-interference counter-screen.

-

Add Detection Mixture: Add 5 µL of the Detection Mixture to all wells.

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar, Tecan Spark) pre-heated to 30°C. Measure the fluorescence intensity (Excitation: 540±10 nm, Emission: 590±10 nm) every 60 seconds for 30-60 minutes.

Plate Layout Example

| Well(s) | Compound | Enzyme (LSD1) | Substrate (H3K4me2) | Purpose |

| 1-3 | DMSO | + | + | 0% Inhibition (Max Signal) |

| 4-6 | DMSO | - | + | Background (No Enzyme) |

| 7-9 | TCP | + | + | 100% Inhibition (Positive Control) |

| 10-32 | Cpd Dil. | + | + | Test Compound Dose-Response |

TCP = Tranylcypromine; Cpd Dil. = (2-Methylcyclopropyl)thiourea dilution series.

Data Analysis and Interpretation

The primary output from the assay is the rate of increase in fluorescence over time (slope), which represents the reaction velocity (mRFU/min).

Caption: Workflow for calculating IC₅₀ from raw kinetic data.

-

Calculate Reaction Rates: For each well, determine the slope of the linear portion of the fluorescence versus time plot (mRFU/min).

-

Correct for Background: Subtract the average rate of the "No Enzyme" control wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each concentration of (2-Methylcyclopropyl)thiourea: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Max_Signal))

-

Determine IC₅₀: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Sample Data Table (Hypothetical)

| [Inhibitor] (µM) | Avg. Rate (mRFU/min) | % Inhibition |

| 0 (Max Signal) | 500.0 | 0.0% |

| 0.1 | 475.5 | 4.9% |

| 0.3 | 420.1 | 16.0% |

| 1.0 | 260.5 | 47.9% |

| 3.0 | 115.2 | 77.0% |

| 10.0 | 45.8 | 90.8% |

| 30.0 | 15.1 | 97.0% |

| 100.0 (TCP) | 10.5 | 97.9% |

| 0 (No Enzyme) | 5.0 | N/A |

Validation and Troubleshooting: Ensuring Data Integrity

A common pitfall in HRP-coupled assays is interference from the test compound itself.[7] It is crucial to perform a counter-screen to rule out false-positive results.

-

HRP Inhibition/Resorufin Quenching: To test if (2-Methylcyclopropyl)thiourea inhibits HRP or quenches the resorufin fluorescence, run the assay as described but replace the LSD1 enzyme and its substrate with a fixed, known concentration of H₂O₂. A decrease in signal in the presence of the compound would indicate interference.

-

Compound Autoflourescence: Before initiating the reaction, take a fluorescence reading of the plate after adding the compound and enzyme. High initial fluorescence indicates the compound itself is fluorescent at the assay wavelengths and will require different data correction methods.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantitative assessment of (2-Methylcyclopropyl)thiourea as an inhibitor of LSD1. By employing a sensitive, HRP-coupled fluorometric assay and incorporating essential validation controls, researchers can reliably determine the potency (IC₅₀) of this and other test compounds. The methodology is robust, scalable for high-throughput screening, and provides a solid foundation for further mechanistic and cell-based studies in the drug development pipeline for novel epigenetic cancer therapies.[3]

References

-

Gooden, D.M., Schmidt, D.M., and Pollock, J.A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 337-350. Available at: [Link]

-

EpigenTek Group Inc. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved February 24, 2026, from [Link]

-

Serrano-Pascual, A., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. International Journal of Molecular Sciences, 23(23), 15263. Available at: [Link]

-

Reaction Biology Corp. (n.d.). Histone Demethylase Assays. Retrieved February 24, 2026, from [Link]

-

Khan, M.F., et al. (2025). Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors. Archives of Biochemistry and Biophysics, 769, 110304. Available at: [Link]

-

Pharmacology, M. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved February 24, 2026, from [Link]

-

Al-Hiyari, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

-

Badahdah, A.M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available at: [Link]

-

Al-Hiyari, A. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. KDM1/LSD1 Activity Quantification Assay Kit (Colorimetric) (ab113459) | Abcam [abcam.com]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols: (2-Methylcyclopropyl)thiourea and Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Integration of Thiourea and Cyclopropyl Moieties in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, the thiourea scaffold has emerged as a "privileged structure," demonstrating a wide spectrum of biological activities including potent anticancer properties.[1][2][3] Thiourea derivatives can interact with various biological targets through hydrogen bonding and coordination with metal ions, making them versatile candidates for drug design.[1][3][4] Their multi-targeted action presents an attractive strategy for overcoming drug resistance, a significant hurdle in conventional cancer therapies.[3]

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's profile. It can increase metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, enhance binding potency by locking the molecule into a bioactive conformation, and modulate physicochemical properties like lipophilicity to improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[7][8][9]

This document provides a comprehensive guide to the application of (2-Methylcyclopropyl)thiourea and its analogs in cancer research. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro evaluation, and present a framework for advancing these promising compounds through the preclinical drug discovery pipeline.

II. Mechanistic Rationale: Targeting Cancer Cell Proliferation

While the specific targets of (2-Methylcyclopropyl)thiourea are a subject of ongoing investigation, the broader class of thiourea derivatives has been shown to exert anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in carcinogenesis, induction of apoptosis, and disruption of cellular signaling pathways crucial for cancer cell survival and proliferation.[3] For instance, certain thiourea derivatives have shown potent inhibitory activity against tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and have been studied for their ability to bind to the hydrophobic pocket of oncogenic proteins like K-Ras.[3]

The proposed mechanism of action for (2-Methylcyclopropyl)thiourea analogs often involves the inhibition of critical cell cycle kinases or the induction of oxidative stress, leading to apoptosis. The thiourea moiety, with its hydrogen bond donor and acceptor capabilities, is crucial for binding to the active site of target enzymes.[1] The (2-methylcyclopropyl) group is hypothesized to enhance this interaction by providing a rigid conformational constraint and improving the metabolic stability of the compound, thereby prolonging its therapeutic effect.[7][9]

Figure 1: Proposed mechanism of action for (2-Methylcyclopropyl)thiourea analogs in cancer cells.

III. Experimental Protocols: In Vitro Evaluation of Anticancer Activity

The following protocols provide a framework for the initial screening and characterization of (2-Methylcyclopropyl)thiourea and its analogs.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of the test compounds on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

(2-Methylcyclopropyl)thiourea and analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Figure 2: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells following treatment with the test compounds.

Materials:

-

Cancer cell lines

-

6-well plates

-

(2-Methylcyclopropyl)thiourea and analogs

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for both treated and untreated samples.

IV. Data Presentation: Comparative Analysis of Analogs

Systematic evaluation of a series of analogs allows for the determination of structure-activity relationships (SAR). The data should be summarized in a clear and concise format to facilitate comparison.

| Compound ID | R1 Group | R2 Group | IC50 (µM) on MCF-7[3] | IC50 (µM) on A549[3] |

| Lead-1 | H | 2-Methylcyclopropyl | Value | Value |

| Analog-1a | 4-Cl | 2-Methylcyclopropyl | Value | Value |

| Analog-1b | 4-OCH3 | 2-Methylcyclopropyl | Value | Value |

| Analog-1c | 3,4-diCl | 2-Methylcyclopropyl | Value | Value |

| Doxorubicin | - | - | Reference Value | Reference Value |

Note: The IC50 values are hypothetical and should be replaced with experimental data. The reference values for Doxorubicin can be obtained from the literature or determined concurrently.

V. Conclusion and Future Directions

(2-Methylcyclopropyl)thiourea and its analogs represent a promising class of compounds for cancer research. The synthetic tractability of thioureas, combined with the beneficial properties imparted by the cyclopropyl group, provides a robust platform for the development of novel anticancer agents.[1][7][10] Future research should focus on elucidating the precise molecular targets and mechanisms of action. Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles. Further optimization of the lead structures based on SAR studies will be crucial for developing clinically viable drug candidates.

VI. References

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: )

-

Literature review on the discovery of novel thiourea compounds - Benchchem. (URL: )

-

Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (URL: )

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: )

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (URL: )

-

Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. (URL: )

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. (URL: [Link])

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs - Ingenta Connect. (URL: [Link])

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (URL: [Link])

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

-

Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies - PubMed. (URL: [Link])

-

Novel Class of Thiourea Compounds That Inhibit Herpes Simplex Virus Type 1 DNA Cleavage and Encapsidation: Resistance Maps to the UL6 Gene - NIH. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (URL: [Link])

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (URL: [Link])

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. (URL: [Link])

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. (URL: [Link])

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients - ChemRxiv. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropyl Scaffold: A Generalist for Marketed Drugs: Ingenta Connect [ingentaconnect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for (2-Methylcyclopropyl)thiourea and Related Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unraveling the Inhibitory Potential of Cyclopropyl-Containing Thioureas

The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[1] The incorporation of a cyclopropyl moiety into thiourea derivatives has emerged as a promising strategy in drug design, enhancing the pharmacological profile of these compounds.[2][3] While specific experimental data on (2-Methylcyclopropyl)thiourea as an enzyme inhibitor is not extensively documented in peer-reviewed literature, the broader class of cyclopropyl-appended thiourea derivatives has demonstrated significant inhibitory activity against a range of enzymes. This guide provides a comprehensive overview of the application of these compounds as enzyme inhibitors, with a focus on their mechanism, and detailed protocols for their evaluation.

This document will explore the inhibitory effects of cyclopropyl-containing thiourea derivatives on key enzyme classes, including hydrolases such as α-amylase, proteinase K, and cholinesterases. The insights and methodologies presented are synthesized from recent studies on structurally related compounds, offering a robust framework for investigating (2-Methylcyclopropyl)thiourea and other novel analogues.

The Scientific Rationale: Mechanism of Action

The inhibitory activity of thiourea derivatives is often attributed to the unique chemical properties of the thiourea functional group. The sulfur and nitrogen atoms of the thiourea moiety can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active site of an enzyme.[4] Additionally, the sulfur atom can coordinate with metal ions that may be present as cofactors in the enzyme's catalytic center.[4]

The inclusion of a cyclopropyl group can further enhance inhibitory potency through several mechanisms:

-

Increased Lipophilicity: The cyclopropyl ring can increase the compound's lipophilicity, potentially improving its ability to cross cellular membranes and access target enzymes.

-

Conformational Rigidity: The rigid structure of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to the enzyme's active site.

-

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of the compound, leading to a longer duration of action.

Target Enzyme Classes and In Vitro Evaluation

Cyclopropyl-containing thiourea derivatives have shown promise as inhibitors of several key enzymes implicated in various diseases. Below are examples of target enzymes and a summary of reported inhibitory activities for related compounds.

Hydrolases: α-Amylase and Proteinase K

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for type 2 diabetes.[5] Proteinase K is a broad-spectrum serine protease. A recent study on a library of novel cyclopropyl-incorporating acyl thiourea derivatives revealed potent inhibitory activity against both α-amylase and proteinase K.[2]

| Compound | Target Enzyme | IC50 (µM) |

| (4-methoxy) cyclopropyl acyl thiourea | α-Amylase | 1.572 ± 0.017 |

| (3,4,5-trimethoxy) cyclopropyl acyl thiourea | Proteinase K | 1.718 ± 0.061 |

| Acarbose (Standard) | α-Amylase | 1.063 ± 0.013 |

| Phenyl Methyl Sulfonyl Fluoride (Standard) | Proteinase K | 0.119 ± 0.014 |

| Data synthesized from a study on cyclopropyl appended acyl thiourea derivatives.[2] |

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterases play a crucial role in neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. Several unsymmetrical thiourea derivatives have been evaluated for their inhibitory potential against AChE and BChE.[6][7]

| Compound | Target Enzyme | IC50 (µg/mL) |

| Unsymmetrical thiourea derivative 1 | AChE | 27.05 |

| Unsymmetrical thiourea derivative 1 | BChE | 22.60 |

| Standard Drug | AChE | 19.67 |

| Standard Drug | BChE | 17.89 |

| Data from a study on unsymmetrical thiourea derivatives.[6] |

Experimental Workflow for Screening Enzyme Inhibitors

The following diagram illustrates a general workflow for screening and characterizing novel thiourea derivatives as enzyme inhibitors.

Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.

Detailed Protocols

The following are detailed protocols for assessing the inhibitory activity of cyclopropyl-containing thiourea derivatives against specific enzymes. These protocols are based on established methodologies reported in the literature.

Protocol 1: Inhibition of α-Amylase

This protocol is adapted from a method used to evaluate cyclopropyl appended acyl thiourea derivatives.[2]

Materials:

-

(2-Methylcyclopropyl)thiourea or other test compounds

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v) in phosphate buffer (pH 6.8)

-

Dinitrosalicylic acid (DNS) reagent

-

Phosphate buffer (50 mM, pH 6.8)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and acarbose in DMSO (e.g., 10 mM).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control wells, add 25 µL of DMSO.

-

Add 25 µL of α-amylase solution (0.5 mg/mL in phosphate buffer) to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of starch solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 200 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Inhibition of Acetylcholinesterase (AChE) using Ellman's Method

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[6][7]

Materials:

-

(2-Methylcyclopropyl)thiourea or other test compounds

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of the solvent.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of AChE solution (0.03 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution (10 mM in phosphate buffer) to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution (10 mM in phosphate buffer) to each well.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (V) for each well.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Signaling Pathway Affected by α-Amylase Inhibition

The inhibition of α-amylase directly impacts carbohydrate metabolism, which can be visualized in the following pathway diagram.

Caption: Inhibition of α-amylase by a thiourea derivative slows down carbohydrate digestion, reducing glucose absorption and post-meal blood sugar spikes.

Troubleshooting and Considerations

-

Compound Solubility: Thiourea derivatives may have limited aqueous solubility. Ensure complete dissolution in a suitable organic solvent like DMSO before preparing working solutions. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

-

Assay Interference: Some colored or fluorescent compounds can interfere with colorimetric or fluorometric assays. Always run appropriate controls, including the compound alone without the enzyme or substrate, to check for any intrinsic signal.

-

Enzyme Stability: Ensure that the enzyme is stored correctly and that its activity is verified before starting a screening campaign.

Conclusion

(2-Methylcyclopropyl)thiourea and related derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their potential to interact with the active sites of various enzymes, coupled with the favorable pharmacological properties imparted by the cyclopropyl moiety, makes them attractive candidates for further investigation in drug discovery programs. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this chemical class.

References

- Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea deriv

- Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. PubMed. (URL: )

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: )

- (2-methylcyclopropyl)thiourea | 1248026-56-3. Sigma-Aldrich. (URL: )

- Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. PubMed. (URL: )

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])

-

Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking, DFT and ADMET Studies. ResearchGate. (URL: [Link])

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. (URL: [Link])

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. (URL: [Link])

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. (URL: [Link])

-

INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. (URL: [Link])

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. (URL: [Link])

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. (URL: [Link])

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]

Application Note: (2-Methylcyclopropyl)thiourea in Nitrogen Management

This guide outlines the technical evaluation of (2-Methylcyclopropyl)thiourea (referred to herein as 2-MCPT ), a specialized substituted thiourea derivative. While thiourea backbones are classical nitrification inhibitors, the addition of the 2-methylcyclopropyl moiety introduces steric and electronic properties that warrant specific investigation for enhanced stability and selectivity in soil matrices.

Chemical Identity & Mechanistic Rationale[1]

Compound: (2-Methylcyclopropyl)thiourea CAS: 1248026-56-3 Molecular Weight: 130.21 g/mol Class: Substituted Thiourea / Nitrification Inhibitor Candidate[1]

The "Cyclopropyl" Advantage

Standard thiourea inhibitors (like allylthiourea) are effective but often suffer from rapid degradation or volatility. The 2-methylcyclopropyl group is hypothesized to offer two distinct advantages:

-

Steric Protection: The rigid cyclopropyl ring provides steric bulk that may protect the active thiocarbonyl (

) site from non-specific hydrolysis, potentially extending the half-life in soil compared to linear alkyl thioureas. -

Lipophilicity: The methyl-cyclopropyl moiety increases lipophilicity (LogP), potentially enhancing membrane permeability into Nitrosomonas bacteria, the primary drivers of ammonia oxidation.

Mechanism of Action (MoA)

2-MCPT functions primarily as a chelating inhibitor of Ammonia Monooxygenase (AMO).

-

Target: The Copper (Cu)-containing active site of AMO in ammonia-oxidizing bacteria (AOB).

-

Action: The sulfur atom of the thiourea group coordinates with the Cu cofactor, effectively locking the enzyme and preventing the oxidation of Ammonia (

) to Hydroxylamine ( -

Result: Nitrogen is retained in the ammonium (

) form, which binds to soil colloids and is less susceptible to leaching than nitrate (

Experimental Protocols

Protocol A: Soil Incubation & Nitrification Inhibition Assay

Objective: Determine the inhibitory efficiency and half-life of 2-MCPT in aerobic soil conditions.

Reagents & Materials

-

Test Soil: Silt loam or sandy loam (sieved <2mm), adjusted to 40-60% Water Holding Capacity (WHC).

-

Nitrogen Source: Ammonium Sulfate

solution. -

2-MCPT Stock: Dissolve 130.2 mg in 10 mL Acetone/Water (1:9 v/v) to create a high-concentration stock, then dilute to working standards.

-

Extraction Solution: 2M KCl.

Workflow

-

Soil Preparation: Weigh 10g of dry equivalent soil into 125mL Erlenmeyer flasks (n=4 replicates per treatment).

-

Treatment Application:

-

Control: Soil + N-fertilizer (100 mg N/kg soil) + Solvent blank.

-

Reference: Soil + N-fertilizer + Dicyandiamide (DCD) at 10% of N rate.

-

Experimental (2-MCPT): Soil + N-fertilizer + 2-MCPT at graded doses (0.5%, 1.0%, 5.0% of N rate).

-

-

Incubation: Seal flasks with parafilm (punctured for aeration) and incubate at 25°C in the dark.

-

Sampling: Destructive sampling at Days 0, 7, 14, 21, and 28.

-

Extraction: Add 50mL 2M KCl to the flask. Shake at 200 rpm for 1 hour. Filter through Whatman No. 42 paper.

-

Analysis: Quantify

and

Data Visualization: The Nitrification Block

The following diagram illustrates where 2-MCPT intervenes in the nitrogen cycle.

Caption: 2-MCPT targets the AMO enzyme, halting the conversion of stable Ammonium to leachable Nitrate.

Protocol B: Phytotoxicity Screening (Germination Bioassay)

Objective: Thiourea derivatives can exhibit herbicidal activity. This assay ensures 2-MCPT is safe for crop seeds at effective nitrification inhibition rates.

Methodology

-

Matrix: Sterile sand or agar plates (0.8% w/v).

-

Seeds: Sensitive indicator species (e.g., Lactuca sativa - Lettuce) and target crop (e.g., Triticum aestivum - Wheat).

-

Dosing: Prepare Petri dishes containing 2-MCPT at 0, 10, 50, 100, and 500 µM concentrations.

-

Placement: Place 10 seeds per dish (n=4).

-

Growth: Incubate at 20°C (16h light / 8h dark) for 5 days.

-

Measurement:

-

Germination % (Radicle emergence > 2mm).

-

Root Elongation (mm).

-

Shoot Elongation (mm).

-

-

Calculation: Calculate

for root inhibition. Note: An effective NI should have an

Data Analysis & Interpretation

Calculating Percent Inhibition

To quantify the efficacy of 2-MCPT, use the following formula based on Nitrate recovery relative to the control:

Where:

-

= Net increase in

-

= Net increase in

Expected Results Table

Researchers should structure their results as follows to facilitate cross-study comparison:

| Treatment Group | Rate (% of N) | Day 14 NH4+ (mg/kg) | Day 14 NO3- (mg/kg) | % Inhibition | Phytotoxicity (Root Length %) |

| Control (Only N) | - | 15.2 | 84.5 | 0% | 100% (Ref) |

| Reference (DCD) | 10% | 65.4 | 34.2 | 59.5% | 98% |

| 2-MCPT | 0.5% | 45.1 | 54.8 | 35.1% | 99% |

| 2-MCPT | 1.0% | 72.3 | 27.5 | 67.4% | 95% |

| 2-MCPT | 5.0% | 88.1 | 11.2 | 86.7% | 65% (Toxic) |

Interpretation Note: If 2-MCPT achieves >60% inhibition at low rates (0.5-1.0%) without significant phytotoxicity (Root Length >90%), it is a viable candidate for further formulation development.

Safety & Handling (SDS Summary)

Based on general thiourea derivative properties.

-

Hazard: Thioureas are suspected carcinogens and goitrogens (thyroid interference).

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during weighing.

-

Disposal: All soil and liquid waste containing 2-MCPT must be collected as hazardous chemical waste (sulfur-containing organics). Do not dispose of down the sink.

References

-

Sigma-Aldrich. (n.d.). (2-Methylcyclopropyl)thiourea Product Information. Retrieved from

-

Subbarao, G. V., et al. (2006). Biological nitrification inhibition (BNI)—is it a widespread phenomenon? Plant and Soil.[2][3][4] Retrieved from

-

Modolo, L. V., et al. (2015). Urease inhibitors: current status and prospects for agriculture. Journal of Advanced Research. Retrieved from

-

Byrnes, B. H. (1990). Environmental effects of N fertilizer use—an overview. Fertilizer Research. Retrieved from

Sources

Protocol for radiolabeling (2-Methylcyclopropyl)thiourea

An Application Note and Protocol for the Radiolabeling of (2-Methylcyclopropyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylcyclopropyl)thiourea is a small molecule of interest in medicinal chemistry and drug discovery due to the presence of the thiourea functional group and a cyclopropyl moiety, both of which are found in various biologically active compounds[1][2]. The development of a radiolabeled version of this compound is essential for conducting critical preclinical studies, such as absorption, distribution, metabolism, and excretion (ADME) profiling, as well as for use in target engagement and in vivo imaging studies[3][4].

However, the radiolabeling of molecules containing a thiourea group presents unique challenges. Specifically, the thiourea moiety is known to interfere with standard radiohalogenation reactions, such as radioiodination, often leading to a mixture of products and low radiochemical yields[5]. This necessitates the exploration of alternative radiolabeling strategies that are compatible with the thiourea functional group.

This document provides detailed protocols for the radiolabeling of (2-Methylcyclopropyl)thiourea with two of the most widely used radioisotopes in drug development: Carbon-14 and Tritium. These isotopes are ideal tracers as their incorporation results in a molecule that is chemically identical to the parent compound, thus ensuring that its biological behavior is representative of the unlabeled drug candidate[3]. The following sections will detail the rationale for isotope selection, step-by-step protocols for radiosynthesis, and essential quality control procedures.

Selection of Radionuclide

Given the challenges associated with radioiodination of thiourea-containing compounds, Carbon-14 and Tritium emerge as superior choices for the radiolabeling of (2-Methylcyclopropyl)thiourea.

-

Carbon-14 (¹⁴C): As a long-lived beta-emitter (half-life of 5730 years), ¹⁴C is the gold standard for quantitative ADME studies and metabolic profiling[6]. Its low-energy beta emissions do not require extensive shielding, and its presence in the backbone of the molecule provides a metabolically stable label[7]. The universal precursor for all ¹⁴C-labeled compounds is Ba[¹⁴C]CO₃, which is converted to key synthons like [¹⁴C]CO₂[6][7].

-

Tritium (³H): Tritium is a low-energy beta-emitter with a half-life of 12.3 years[8]. It offers the advantage of high specific activity, which is crucial for receptor binding assays and other in vitro studies where high sensitivity is required[9][10]. Tritium labeling is often more cost-effective and can be achieved through various methods, including catalytic reduction of an unsaturated precursor or hydrogen isotope exchange[11][12].

Protocol 1: Carbon-14 Labeling of (2-Methylcyclopropyl)thiourea

Principle and Strategy

The most direct approach for the ¹⁴C-labeling of (2-Methylcyclopropyl)thiourea is a late-stage synthesis utilizing a commercially available ¹⁴C-labeled synthon. In this protocol, we will employ [¹⁴C]thiourea as the radiolabeled precursor, which will be reacted with 2-methylcyclopropylamine to yield the desired product. This method is advantageous as it introduces the radiolabel in the final synthetic step, maximizing the overall radiochemical yield.

Caption: Workflow for the Carbon-14 labeling of (2-Methylcyclopropyl)thiourea.

Experimental Protocol

Materials and Reagents:

-

[¹⁴C]Thiourea (specific activity ≥ 50 mCi/mmol)

-

2-Methylcyclopropylamine hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Scintillation cocktail

-

Standard (unlabeled) (2-Methylcyclopropyl)thiourea for co-injection

Procedure:

-

Preparation of 2-Methylcyclopropylamine Free Base:

-

In a microcentrifuge tube, dissolve 2-methylcyclopropylamine hydrochloride (1.5 eq) in a minimal amount of water.

-

Add an excess of a strong base (e.g., 2M NaOH) and extract the free amine into DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.

-

Caution: 2-Methylcyclopropylamine is volatile. Handle in a well-ventilated fume hood.

-

-

Radiolabeling Reaction:

-

In a clean, dry 1 mL V-vial, dissolve [¹⁴C]thiourea (1 eq, e.g., 1 mCi) in anhydrous DMF (100 µL).

-

Add the freshly prepared 2-methylcyclopropylamine (1.2 eq) to the solution.

-

Add triethylamine (2 eq) to the reaction mixture to act as a base.

-

Seal the vial and heat at 60-70°C for 2-4 hours, monitoring the reaction progress by radio-TLC.

-

-

Purification:

-

After cooling to room temperature, dilute the reaction mixture with 100 µL of the mobile phase.

-

Purify the crude product by reverse-phase radio-HPLC.

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: e.g., 5-95% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV (at a suitable wavelength, e.g., 240 nm) and a flow-through radioactivity detector.

-

-

Collect the radioactive peak corresponding to the retention time of the unlabeled (2-Methylcyclopropyl)thiourea standard.

-

-

Solvent Removal:

-

Evaporate the collected HPLC fraction to dryness under reduced pressure or a gentle stream of nitrogen.

-

Reconstitute the final product in a suitable solvent for storage and future use (e.g., ethanol or DMSO).

-

Quality Control

| Parameter | Method | Acceptance Criteria |

| Radiochemical Purity | Radio-HPLC | ≥ 98% |

| Identity | Co-elution with unlabeled standard on radio-HPLC | Single radioactive peak with the same retention time as the standard. |

| Specific Activity | Liquid Scintillation Counting and UV-Vis or Mass Spectrometry | To be determined based on the specific activity of the starting [¹⁴C]thiourea and the yield of the reaction. |

Protocol 2: Tritium Labeling of (2-Methylcyclopropyl)thiourea

Principle and Strategy